3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
Scientific Research Applications
Chemical Reactions and Structural Analysis
- The compound 3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has been involved in reactions with iodine and bromine, leading to the formation of derivatives of 2,3-dihydro-10H-[1,3]thiazolo[3′,2′: 2,3][1,2,4]-triazino[5,6-b]indolium halides. The structure of these derivatives was elucidated using various NMR techniques, including 1H and 13C NMR spectroscopy, 1H–1H COSY, 1H–13C HSQC, and 1H–13C HMBC (Rybakova, Kim, Ezhikova, & Kodess, 2015).
Heterocyclization Reactions
- X-ray structural analysis has shown that iodocyclization of derivatives of this compound occurs at the N-2 atom. This finding is critical for understanding the direction and outcome of heterocyclization reactions involving this molecule (Rybakova, Slepukhin, & Kim, 2013).
Synthesis of Derivatives
- The interaction of similar compounds with iodine led to the creation of various derivatives with different structural properties, demonstrating the versatility of this compound in synthesizing diverse heterocyclic structures (Vasˈkevich et al., 2011).
Biological Evaluations
- Derivatives of this compound have been synthesized and screened for antimicrobial, antidepressant, and anticonvulsant activities, showing promising results in these areas (Shruthi et al., 2015).
Mechanism of Action
Target of Action
The compound “3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole” is a derivative of indole and 1,2,4-triazine . Indole derivatives have been found to bind with high affinity to multiple receptors , and 1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities . .
Mode of Action
Indole derivatives are known to interact with their targets through electrophilic substitution, due to excessive π-electrons delocalization . Similarly, 1,2,4-triazine derivatives have been reported to exhibit various biological activities, suggesting they may interact with their targets in a number of ways .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, 1,2,4-triazine derivatives have been reported to possess a variety of biological activities .
Result of Action
Given the wide range of biological activities associated with indole and 1,2,4-triazine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
3-propan-2-ylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-7(2)17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKJOMDTRLOCBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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